8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound, with the systematic name 3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 919012-40-1), is a tricyclic imidazopurine-dione derivative. It features a 2-chlorobenzyl group at position 3, methyl groups at positions 1 and 3, and a phenyl group at position 7 . Unlike many analogues targeting serotonin receptors, this compound’s primary mechanism involves modulating TGF-β signaling pathways.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-25-19-18(20(29)26(2)22(25)30)28-13-17(14-8-4-3-5-9-14)27(21(28)24-19)12-15-10-6-7-11-16(15)23/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSVZHLASVCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Formation
The synthesis begins with constructing the purine nucleus, typically derived from xanthine or guanine analogs. As demonstrated by Müller et al., xanthine derivatives serve as precursors for tricyclic imidazo[2,1-f]purines through sequential functionalization. For the target compound, 1,3-dimethylxanthine (1 ) is selected as the starting material due to its pre-existing N1 and N3 methyl groups, which align with the final product’s substitution pattern.
Cyclization Strategies
Cyclization to form the imidazo[2,1-f]purine core employs thionation followed by aminolysis and ring closure. Phosphorus pentasulfide (P₂S₁₀) facilitates thionation of the xanthine carbonyl group, enabling subsequent displacement by amino alcohols.
Stepwise Synthesis Protocol
Preparation of 1,3-Dimethylxanthine (1)
1,3-Dimethylxanthine is synthesized via methylation of theophylline using methyl iodide (CH₃I) in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 12 h). Yield: 85–90%.
Thionation to 6-Thioxanthine (2)
1 is treated with P₂S₁₀ in anhydrous pyridine (reflux, 4 h) to yield 6-thio-1,3-dimethylxanthine (2 ). The reaction mechanism involves nucleophilic attack by sulfide ions at the C6 carbonyl.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 110°C (reflux) |
| Time | 4 h |
| Yield | 78% |
Methylation to 6-Methylthioxanthine (3)
2 undergoes methylation with methyl iodide (CH₃I) in methanol (25°C, 2 h) to form 6-methylthio-1,3-dimethylxanthine (3 ).
Key Data :
- Molecular formula: C₈H₁₀N₄O₂S
- m/z: 226.05 (M⁺)
Aminolysis and Cyclization
3 reacts with 2-chlorobenzylamine in DMSO (reflux, 6 h) to form the intermediate 4 , which undergoes cyclization with thionyl chloride (SOCl₂) at 80°C for 3 h. This step forms the imidazo[2,1-f]purine core.
Optimization Note : Excess SOCl₂ (2.5 equiv) ensures complete cyclization, while controlled temperature prevents side reactions.
7-Phenyl Substitution
The 7-phenyl group is introduced via palladium-catalyzed cross-coupling. Using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 90°C), the bromine atom at position 7 is replaced with a phenyl boronic acid.
Yield : 65–70% after purification by column chromatography (SiO₂, hexane/EtOAc 3:1).
Structural Validation and Analytical Data
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O 70:30) reveals >98% purity. Retention time: 12.4 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Alkylation | 52 | 95 | Simplified purification |
| One-Pot Cyclization | 68 | 97 | Reduced reaction time |
| Suzuki Coupling | 70 | 98 | Regioselective functionalization |
Industrial-Scale Considerations
Cost Efficiency
Bulk synthesis favors the one-pot cyclization route due to lower solvent consumption and fewer intermediates. Estimated production cost: $12,000/kg.
Environmental Impact
Waste streams contain pyridine and DMSO, requiring neutralization with activated charcoal and distillation recovery.
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and adenosine receptor antagonists. Bromination at position 2 yields analogs with enhanced bioactivity (IC₅₀ < 50 nM for A₂A receptors).
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pharmacological and Functional Differences
A. Antidepressant Analogues (5-HT1A/5-HT7 Receptor Ligands)
- AZ-853 and AZ-861 : These derivatives incorporate arylpiperazinylalkyl chains, enhancing 5-HT1A receptor affinity. AZ-861’s trifluoromethyl group increases lipophilicity and receptor binding (Ki = 0.2 nM vs. 0.6 nM for AZ-853), but AZ-853 exhibits better brain penetration and antidepressant efficacy in vivo .
- Compound 3i : A fluorophenyl-piperazinylpentyl derivative shows dual 5-HT1A/5-HT7 receptor activity and anxiolytic effects at low doses (2.5 mg/kg) .
B. Anticancer Analogues
- CB11: Unlike the target compound, CB11’s 2-aminophenyl and trimethyl groups enable PPARγ-dependent apoptosis in non-small cell lung cancer (NSCLC) via ROS production and caspase-3 activation .
- Target Compound : The 2-chlorobenzyl group is critical for TGF-β suppression, a pathway distinct from PPARγ or kinase modulation .
Structure-Activity Relationships (SAR)
Piperazine Derivatives :
- Longer alkyl chains (e.g., pentyl in Compound 3i) improve 5-HT1A receptor selectivity over PDE4B/PDE10A .
- Fluorine or trifluoromethyl groups on phenyl rings enhance receptor affinity and metabolic stability .
Benzyl/Phenyl Substituents: Chlorine (target compound) vs. fluorine (AZ-853): Chlorine’s larger size and electronegativity may favor TGF-β binding, while fluorine’s small size optimizes serotonin receptor interactions. Methoxy/Cyano groups (Compound 68): Electron-withdrawing groups reduce basicity, altering solubility and kinase binding .
Safety Profiles: Antidepressant analogues (e.g., AZ-853) show mild side effects (sedation, lipid disturbances) , whereas the target compound’s TGF-β inhibition may pose risks of immunosuppression or fibrosis exacerbation if overdosed .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | AZ-853 | CB11 |
|---|---|---|---|
| LogP | Not reported | Moderate (MEKC assay) | High (PPARγ binding) |
| Metabolic Stability | Not reported | Moderate (HLM model) | ROS-dependent metabolism |
| Brain Penetration | Low (TGF-β peripheral action) | High (FST efficacy) | Limited (anticancer focus) |
Biological Activity
The compound 8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , a derivative of imidazo[2,1-f]purine, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 295.74 g/mol. The structure features a chlorobenzyl group at the 8-position and a dimethyl group at the 1 and 3 positions of the imidazo ring.
Pharmacological Profile
Recent studies have highlighted several biological activities associated with this compound:
Antidepressant Activity
Research indicates that derivatives of imidazo[2,1-f]purine exhibit significant antidepressant effects. A study evaluated various derivatives for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The compound demonstrated notable receptor affinity and showed promise as an antidepressant in animal models, particularly in forced swim tests (FST) .
Anxiolytic Effects
In vivo studies suggest that certain derivatives may possess anxiolytic properties exceeding those of established anxiolytics like diazepam. The compound's mechanism may involve modulation of serotonin pathways .
Phosphodiesterase Inhibition
The compound has been characterized as a mixed inhibitor of phosphodiesterase enzymes PDE4B and PDE10A. This inhibition is critical as it relates to the modulation of cyclic nucleotide levels within cells, impacting various signaling pathways relevant to mood disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorobenzyl Substitution : The presence of the chlorobenzyl group enhances lipophilicity, which is crucial for crossing the blood-brain barrier.
- Dimethyl Groups : These groups are essential for receptor binding affinity and overall pharmacological efficacy.
Table: Structure-Activity Relationships
| Compound Variant | 5-HT1A Affinity | 5-HT7 Affinity | PDE4B Inhibition | PDE10A Inhibition |
|---|---|---|---|---|
| Original Compound | High | Moderate | Weak | Moderate |
| Chlorinated Variant | Very High | High | Moderate | Strong |
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical settings:
- Study on Depression Models : In a controlled study involving mice subjected to chronic mild stress, the compound exhibited a significant reduction in depressive-like behavior compared to control groups .
- Anxiety Assessment : Another study assessed the anxiolytic effects using the elevated plus maze test, where treated mice displayed increased time spent in open arms, indicative of reduced anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
